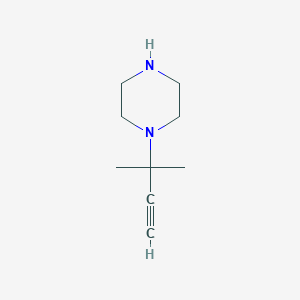

1-(2-Methylbut-3-yn-2-yl)piperazine

Description

Properties

CAS No. |

451494-40-9 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)piperazine |

InChI |

InChI=1S/C9H16N2/c1-4-9(2,3)11-7-5-10-6-8-11/h1,10H,5-8H2,2-3H3 |

InChI Key |

UQHYVHRBGYMGHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)N1CCNCC1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylbut-3-yn-2-yl)piperazine has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in modulating various biological pathways, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound derivatives. The research demonstrated that specific modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting potential applications as antidepressants or anxiolytics .

Biochemical Research

In biochemical studies, this compound serves as an organic buffer, contributing to various assays and reactions where pH stability is critical. Its buffering capacity makes it suitable for use in enzyme assays and protein purification processes.

Case Study: Protein Stability

Research conducted on enzyme stability indicated that incorporating this compound into reaction buffers improved the activity and stability of certain enzymes under varying pH conditions . This finding highlights its utility in biochemical experiments requiring precise control over environmental conditions.

Drug Development

The compound's unique structure has made it a target for drug development efforts aimed at creating new therapeutic agents. Its ability to interact with various biological targets allows for the exploration of novel treatment avenues.

Case Study: Anticancer Agents

A recent investigation into anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, showcasing its potential as a lead compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are categorized by their substituents, which dictate their biological and chemical profiles. Below is a systematic comparison of 1-(2-Methylbut-3-yn-2-yl)piperazine with key analogues:

Structural and Substituent Analysis

Key Observations :

- Compared to TFMPP or 1-(2-methoxyphenyl)piperazine, the alkyne’s electron-withdrawing nature may lower basicity (pKa) relative to electron-donating substituents like methoxy .

Pharmacological Activity

Serotonergic Activity :

- TFMPP and 1-(3-chlorophenyl)piperazine (mCPP) act as 5-HT1B/1C agonists, reducing locomotor activity in rats via serotonin receptor activation .

- 1-(2-Methoxyphenyl)piperazine derivatives show affinity for dopamine D2 receptors, with substituents like nitrobenzyl enhancing binding .

- Prediction for this compound : The alkyne’s steric effects may limit interaction with flat receptor binding sites (e.g., 5-HT1A/B), but its rigidity could favor selective allosteric modulation.

- Cytotoxicity: 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit potent growth inhibition in liver, breast, and colon cancer cells (IC₅₀ < 10 µM) .

Physicochemical Properties

pKa Modulation :

- Piperazine’s pKa ranges from ~5.1 (secondary amine) to ~9.7 (tertiary amine). Substituents like hydroxyethyl (pKa ~9.2) or methyl groups (pKa ~9.4) increase basicity, while electron-withdrawing groups (e.g., CF₃ in TFMPP) reduce it .

- Prediction for this compound : The alkyne’s electron-withdrawing effect may lower pKa compared to alkyl substituents, enhancing solubility in acidic environments.

Lipophilicity :

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methylbut-3-yn-2-yl)piperazine derivatives?

Methodological Answer: Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, click chemistry (azide-alkyne cycloaddition) is effective for introducing triazole moieties. A representative protocol involves:

- Reacting propargyl derivatives with azides using CuSO₄·5H₂O and sodium ascorbate as catalysts in a H₂O:DCM mixture (1:2) at ambient temperature .

- Purification via column chromatography (silica gel, ethyl acetate:hexane).

Key Considerations:

- Optimize solvent ratios and reaction time to maximize yield.

- Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) .

Table 1: Representative Reaction Conditions for Piperazine Derivatives

| Reagent System | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| CuSO₄/Na ascorbate | H₂O:DCM (1:2) | Room Temp | 70-85 | |

| EDC/HOAt | DMF | RT, 24h | 60-75 |

Q. How can the purity and structure of this compound be characterized?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Identify proton environments (e.g., alkyne protons at δ ~2.5 ppm, piperazine ring protons at δ ~2.8–3.5 ppm) .

- HPLC/GC-MS: Quantify purity using reverse-phase C18 columns (acetonitrile:water mobile phase) .

- X-ray crystallography: Resolve crystal structures using SHELX software for refinement (SHELXL for small molecules) .

Critical Step:

Q. What analytical techniques are suitable for quantifying piperazine derivatives in biological samples?

Methodological Answer:

- HPLC-UV: Derivatize samples with 1-(2-methoxyphenyl)piperazine in toluene to stabilize isocyanates, enabling UV detection at 239–288 nm .

- LC-MS/MS: Use multiple reaction monitoring (MRM) for high sensitivity in hair or plasma matrices .

Table 2: Analytical Parameters for Piperazine Detection

| Technique | LOD (ng/mL) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| HPLC-UV | 5 | 85–92 | Hair, plasma | |

| LC-MS/MS | 0.1 | 90–95 | Biological fluids |

Q. How to determine the pKa values of piperazine derivatives experimentally?

Methodological Answer:

- Potentiometric titration: Dissolve the compound in 0.1 M KCl, titrate with 0.1 M HCl/NaOH, and calculate pKa using the Henderson-Hasselbalch equation .

- Thermodynamic analysis: Apply the van’t Hoff equation to determine ΔH° and ΔS° for dissociation processes .

Data Example:

Advanced Research Questions

Q. How to resolve contradictions in reported receptor binding affinities of piperazine derivatives?

Methodological Answer: Contradictions may arise from isomerism or assay variability. Strategies include:

- Isomer differentiation: Use Raman microspectroscopy (20 mW laser, 256 scans) with PCA/LDA to distinguish trifluoromethylphenyl or chlorophenyl isomers .

- Standardized assays: Replicate binding studies (e.g., 5-HT₂B/₂C receptor agonism) under controlled conditions (pH 7.4, 37°C) .

Case Study:

Q. What computational strategies are effective in predicting the pharmacological activity of novel piperazine analogs?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with serotonin receptors (PDB: 6WGT). Validate with free energy calculations (MM-PBSA) .

- QSAR modeling: Train models on datasets of EC₅₀ values and physicochemical descriptors (e.g., logP, TPSA) .

Key Insight:

- Substituents at the pyridine ring (e.g., nitro groups) enhance binding to dopamine transporters .

Q. How to optimize reaction conditions for synthesizing piperazine derivatives with high enantiomeric purity?

Methodological Answer:

- Chiral chromatography: Use cellulose-based CSP columns (hexane:isopropanol, 90:10) for resolution .

- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Example:

Q. What methodologies can differentiate between isomeric piperazine derivatives in complex mixtures?

Methodological Answer:

- Multivariate analysis: Combine Raman spectra (128 scans, 20 mW) with PCA-LDA to separate isomers (e.g., 3-CPP vs. 4-CPP) .

- GC-EI-MS: Analyze fragmentation patterns (e.g., m/z 154 for benzylpiperazines) .

Table 3: Raman Spectral Peaks for Isomers

| Isomer | Characteristic Peak (cm⁻¹) | Reference |

|---|---|---|

| 3-TFMPP | 1602 (C-F stretch) | |

| 4-TFMPP | 1585 (C-F stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.